molecular formula C6H11NO B034251 N-Isopropylacrylamide CAS No. 2210-25-5

N-Isopropylacrylamide

Cat. No.: B034251
CAS No.: 2210-25-5
M. Wt: 113.16 g/mol
InChI Key: QNILTEGFHQSKFF-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

This compound (NIPAAm) is a temperature-responsive polymer . Its primary targets are the biological systems where it is applied, such as in biomedical fields . It has been used in the development of stimuli-responsive polymers for applications like drug delivery, tissue engineering, and controlled cellular uptake .

Mode of Action

NIPAAm interacts with its targets through a reversible hydrophilic/hydrophobic phase transition in response to temperature . This means that NIPAAm-based polymers can switch between a water-attracting (hydrophilic) state and a water-repelling (hydrophobic) state depending on the temperature . This unique property allows NIPAAm to control the release of drugs or the attachment and detachment of cells in biomedical applications .

Biochemical Pathways

The primary biochemical pathway affected by NIPAAm is the process of drug delivery or cell attachment/detachment. The temperature-responsive nature of NIPAAm allows it to control these processes. For instance, in drug delivery, the drug can be released when the NIPAAm polymer switches to the hydrophobic state . Similarly, in cell culture applications, cells can be easily detached by changing the temperature, which switches the NIPAAm from the hydrophilic to the hydrophobic state .

Pharmacokinetics

The pharmacokinetics of NIPAAm-based polymers depend on several factors, including their molecular weight and the presence of other chemical groups . For instance, polymers with a molecular weight above a certain threshold can avoid glomerular filtration, leading to prolonged circulation times . The presence of alkyl moieties at the chain extremity can also influence the circulation time and tissue distribution of the polymer chains .

Result of Action

The result of NIPAAm’s action is the controlled release of drugs or the controlled attachment and detachment of cells. This is achieved through the temperature-responsive phase transition of NIPAAm-based polymers . For example, in drug delivery, the drug can be released in a controlled manner when the polymer switches to the hydrophobic state . In cell culture applications, cells can be easily detached by changing the temperature, which switches the NIPAAm from the hydrophilic to the hydrophobic state .

Action Environment

The action of NIPAAm is influenced by environmental factors such as temperature and pH . The temperature-responsive nature of NIPAAm allows it to switch between hydrophilic and hydrophobic states, controlling its interaction with its targets . Furthermore, the introduction of sites that are responsive to other physical and chemical stimuli into NIPAAm-based polymers can make them undergo phase transitions in response to stimuli such as light, pH, oxidation/reduction, and enzyme activity .

Biochemical Analysis

Biochemical Properties

N-Isopropylacrylamide interacts with various biomolecules in unique ways. It forms hydrogen bonds with water molecules, leading to a stretched spiral elastic shape . This property allows this compound to undergo a reversible hydrophilic/hydrophobic phase transition in response to temperature . The nature of these interactions is primarily physical, involving changes in the polymer’s conformation rather than chemical reactions.

Cellular Effects

This compound has been shown to influence cell function in various ways. For instance, it has been used to create temperature-responsive surfaces for cell culture applications . These surfaces allow for active attachment and spontaneous detachment of cells based on surface wettability changes and volume phase transitions of this compound . Additionally, this compound has been found to display cell membrane activity and cause red blood cell aggregation at higher concentrations .

Molecular Mechanism

The molecular mechanism of action of this compound primarily involves its thermoresponsive behavior. At temperatures below its lower critical solution temperature (LCST), this compound is hydrophilic and soluble in water. When the temperature is raised above the LCST, this compound becomes hydrophobic and insoluble . This transition is believed to be due to the disruption of hydrogen bonds between the polymer and water molecules, leading to a collapse of the polymer chains .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. For instance, this compound-based polymers have been observed to undergo a reversible hydrophilic/hydrophobic phase transition in response to temperature changes . Additionally, the stability and degradation of this compound can be influenced by factors such as pH and the presence of other substances .

Transport and Distribution

This compound can be distributed within cells and tissues in a temperature-dependent manner. For instance, this compound-based polymers have been used to create temperature-responsive surfaces for cell culture applications, allowing for the controlled attachment and detachment of cells .

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Isopropylacrylamide can be synthesized through the reaction of acryloyl chloride with isopropylamine in the presence of a base such as sodium hydroxide. The reaction typically occurs in an organic solvent like dichloromethane at low temperatures to prevent side reactions .

Industrial Production Methods: In industrial settings, this compound is produced via free radical polymerization. This method involves the polymerization of this compound monomers in the presence of an initiator such as potassium persulfate. The reaction is carried out in an aqueous medium at controlled temperatures to ensure the desired polymer properties .

Chemical Reactions Analysis

Types of Reactions: N-Isopropylacrylamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

N-Isopropylacrylamide has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its sharp and reversible phase transition at a temperature close to human body temperature (around 32°C). This makes it particularly suitable for biomedical applications, such as drug delivery and tissue engineering, where precise temperature control is crucial .

Properties

IUPAC Name

N-propan-2-ylprop-2-enamide
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InChI

InChI=1S/C6H11NO/c1-4-6(8)7-5(2)3/h4-5H,1H2,2-3H3,(H,7,8)
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InChI Key

QNILTEGFHQSKFF-UHFFFAOYSA-N
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Canonical SMILES

CC(C)NC(=O)C=C
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Molecular Formula

C6H11NO
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Related CAS

25189-55-3
Record name Poly(N-isopropylacrylamide)
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DSSTOX Substance ID

DTXSID0033754
Record name N-Isopropylacrylamide
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Molecular Weight

113.16 g/mol
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Physical Description

Solid; [Hawley]
Record name N-Isopropylacrylamide
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Solubility

Soluble in water
Record name N-ISOPROPYLACRYLAMIDE
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Vapor Pressure

0.02 [mmHg]
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Color/Form

Crystalline solid, Cream-colored powder

CAS No.

2210-25-5
Record name N-Isopropylacrylamide
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Melting Point

64 °C
Record name N-ISOPROPYLACRYLAMIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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